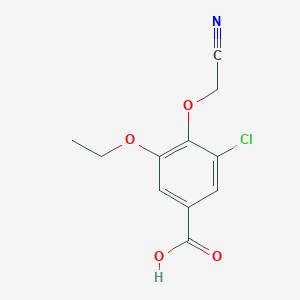
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyanomethoxy group, and an ethoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyanomethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactors for precise control over reaction parameters, leading to higher yields and reduced waste. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, cyanomethoxy, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents and catalysts to facilitate the desired transformations. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-Chloro-4-(cyanomethoxy)-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-4-hydroxyphenylacetic acid: Contains a hydroxy group instead of the cyanomethoxy and ethoxy groups.
Uniqueness
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both cyanomethoxy and ethoxy groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with tailored properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-2-16-9-6-7(11(14)15)5-8(12)10(9)17-4-3-13/h5-6H,2,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAYGTVUVWGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














